molecular formula C19H21NO B11515149 4-(4-ethylphenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one

4-(4-ethylphenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B11515149
M. Wt: 279.4 g/mol
InChI Key: ZDPQETWKGYTILX-UHFFFAOYSA-N
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Description

4-(4-ethylphenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one is an organic compound that belongs to the class of quinolinones This compound is characterized by its unique structure, which includes an ethylphenyl group and two methyl groups attached to a dihydroquinolinone core

Preparation Methods

The synthesis of 4-(4-ethylphenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-ethylphenylamine with 2,3-dimethylbutan-2-one in the presence of a suitable catalyst can lead to the formation of the desired quinolinone compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

4-(4-ethylphenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may lead to the formation of quinolinone derivatives with additional functional groups.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activities, such as antimicrobial and anticancer properties. In medicine, it is being explored for its potential therapeutic applications, including as a drug candidate for various diseases. In industry, it is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-ethylphenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

4-(4-ethylphenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one can be compared with other similar compounds, such as 4-ethylphenol and other quinolinone derivatives These compounds share some structural similarities but may differ in their chemical properties and biological activities

Properties

Molecular Formula

C19H21NO

Molecular Weight

279.4 g/mol

IUPAC Name

4-(4-ethylphenyl)-6,7-dimethyl-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C19H21NO/c1-4-14-5-7-15(8-6-14)16-11-19(21)20-18-10-13(3)12(2)9-17(16)18/h5-10,16H,4,11H2,1-3H3,(H,20,21)

InChI Key

ZDPQETWKGYTILX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2CC(=O)NC3=C2C=C(C(=C3)C)C

Origin of Product

United States

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